GP 11

Catalog No.
S617618
CAS No.
87435-55-0
M.F
C31H39N4O10-
M. Wt
627.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GP 11

CAS Number

87435-55-0

Product Name

GP 11

IUPAC Name

1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea

Molecular Formula

C31H39N4O10-

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1

InChI Key

ZDNKVESNZAJGCN-XZIDKQEJSA-N

SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Synonyms

GP 11, GP-11, N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide

Canonical SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Isomeric SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C3[C@@H](C2CO)O)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C

GP 11, scientifically known as 1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea, is a complex organic compound with the molecular formula C₃₁H₃₉N₄O₁₀ and a molecular weight of approximately 627.66 g/mol. This compound is characterized by its intricate structure that includes multiple functional groups such as hydroxyls and amines, contributing to its unique chemical properties and biological activities .

Typical of organic compounds with amine and hydroxyl functionalities. For instance:

  • Acylation Reactions: The amine group can undergo acylation to form amides.
  • Hydroxyl Reactions: The hydroxyl groups can participate in esterification or etherification reactions.
  • Oxidation and Reduction: The tetrahydrobenzo[d][1,3]benzodioxole moiety may be subject to oxidation or reduction reactions under appropriate conditions.

These reactions highlight the versatility of GP 11 in synthetic organic chemistry .

GP 11 exhibits significant biological activities that make it a compound of interest in pharmaceutical research. Preliminary studies suggest that GP 11 may possess:

  • Antioxidant Properties: Its structure allows for potential scavenging of free radicals.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: GP 11 may modulate inflammatory pathways, although detailed mechanisms require further investigation.

These biological properties indicate that GP 11 could be explored for therapeutic applications .

The synthesis of GP 11 involves several steps typically found in organic synthesis:

  • Starting Materials: The synthesis begins with commercially available precursors such as phenolic compounds and amines.
  • Reactions: Key reactions include:
    • Condensation reactions to form the core structure.
    • Functional group modifications to introduce hydroxyl and carbonyl groups.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Specific methodologies may vary based on desired yields and purity levels .

GP 11 has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, GP 11 could be developed into a drug candidate for conditions related to oxidative stress or inflammation.
  • Agriculture: Its antimicrobial properties may be useful in developing agricultural biocides.
  • Material Science: GP 11 could serve as a precursor for synthesizing polymers or coatings due to its unique chemical structure .

Interaction studies of GP 11 focus on its behavior in biological systems:

  • Protein Binding Studies: Understanding how GP 11 interacts with proteins can elucidate its mechanism of action.
  • Cellular Uptake: Studies examining how well GP 11 penetrates cell membranes are crucial for assessing its bioavailability.
  • Synergistic Effects: Research into how GP 11 interacts with other compounds can reveal potential synergistic effects that enhance its efficacy .

GP 11 shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Compound AC₃₃H₄₁N₅O₉AntioxidantHigher molecular weight; stronger antioxidant activity
Compound BC₂₉H₃₇N₄O₉AntimicrobialSimilar structure but lacks hydroxymethyl group
Compound CC₂₈H₃₂N₄O₈Anti-inflammatoryDifferent core structure; less complex functional groups

GP 11 is unique due to its specific arrangement of functional groups and the presence of the tetrahydrobenzo[d][1,3]benzodioxole moiety, which may enhance its biological activity compared to these similar compounds .

Structural Characteristics

Chemical Formula C31H39N4O10- and Molecular Architecture

GP 11 possesses the molecular formula C31H39N4O10- and represents a complex organic compound derived from podophyllotoxin with incorporated spin-labeling functionality [1]. The compound's International Union of Pure and Applied Chemistry name is 1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f] [1] [3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea [1] [9]. The molecular architecture consists of three distinct structural domains: a podophyllotoxin-derived tetrahydrobenzo[f] [1] [3]benzodioxole core, a semicarbazide linking unit, and a tetramethylpyrrolinenyloxy spin label moiety [5].

The tetrahydrobenzo[f] [1] [3]benzodioxole scaffold forms the primary backbone of the molecule, incorporating a fused benzene-dioxole bicyclic system that provides structural rigidity [1]. This core structure is substituted with a 3,4,5-trimethoxyphenyl group at the C-5 position, which contributes three methoxy electron-donating substituents to the aromatic system [23]. The central portion of the molecule features a semicarbazide linkage that connects the podophyllotoxin-derived segment to the spin label through carbonyl-amino bonds [25].

The molecular architecture also incorporates a 2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl moiety, which serves as the paramagnetic spin label component [26]. This nitroxide radical functionality is essential for the compound's electron paramagnetic resonance activity [43]. The exact mass of GP 11 has been determined to be 627.26700 g/mol through high-resolution mass spectrometry [4].

Stereochemical Configuration and Chirality

GP 11 exhibits defined stereochemical configuration with three chiral centers located at positions 5R, 6R, and 8R within the tetrahydrobenzo[f] [1] [3]benzodioxole core structure [1] [9]. The stereochemical designation follows the Cahn-Ingold-Prelog convention, establishing the absolute configuration of each stereogenic center [14]. These stereocenters are critical for the compound's three-dimensional molecular conformation and subsequent biological activity [31].

The (5R,6R,8R) configuration represents the specific spatial arrangement of substituents around the chiral carbon atoms [1]. The R configuration at position 5 corresponds to the stereochemistry of the trimethoxyphenyl substituent attachment [33]. Similarly, the R configurations at positions 6 and 8 define the orientation of the carbonyl linkage and hydroxyl functionality, respectively [31]. This precise stereochemical arrangement is inherited from the parent podophyllotoxin structure and maintained during the synthetic modification process [26].

The molecular chirality of GP 11 influences its interactions with biological macromolecules and affects its physicochemical properties [14]. The defined stereochemistry ensures consistent molecular recognition patterns and maintains the structural integrity required for its intended applications as a spin-labeled derivative [26]. The preservation of the original podophyllotoxin stereochemistry allows GP 11 to retain key structural features while incorporating the paramagnetic functionality [5].

Key Functional Groups and Their Spatial Arrangement

GP 11 contains multiple functional groups strategically positioned throughout its molecular framework [1]. The hydroxyl groups, including the 8-hydroxy and 7-hydroxymethyl substituents, provide hydrogen bonding capability and contribute to the compound's polar surface area [1] [4]. These hydroxyl functionalities are positioned on the tetrahydrobenzo core, allowing for potential intermolecular interactions [31].

The trimethoxyphenyl group contains three methoxy substituents at the 3, 4, and 5 positions of the phenyl ring [23]. These electron-donating groups influence the electronic properties of the aromatic system and contribute to the overall lipophilicity of the molecule [1]. The methoxy groups are spatially arranged to provide optimal electron density distribution across the aromatic ring system [23].

The semicarbazide linkage represents a critical functional group that bridges the podophyllotoxin-derived core with the spin label moiety [25]. This linkage contains both carbonyl and amino functionalities, providing amide-like connectivity between the molecular segments [25]. The urea functionality within this linkage contributes additional hydrogen bonding capability and polarity to the overall structure [25].

The tetramethylpyrrolinenyloxy spin label contains a nitroxide radical functionality that serves as the paramagnetic center [26] [43]. The four methyl substituents at positions 2, 2, 5, and 5 of the pyrrolidine ring provide steric protection for the nitroxide radical and influence its electron paramagnetic resonance properties [43] [44]. The spatial arrangement of these groups ensures optimal stability and accessibility of the paramagnetic center [52].

Physicochemical Properties

Molecular Weight (627.7 g/mol) and Physical State Analysis

GP 11 exhibits a molecular weight of 627.7 g/mol as determined through mass spectrometry analysis [1] [9]. The exact mass has been precisely measured at 627.26700 g/mol using high-resolution techniques, providing confirmation of the molecular formula C31H39N4O10- [4]. This molecular weight places GP 11 in the category of medium-sized organic molecules with significant structural complexity [1].

The compound exists as a solid powder under standard laboratory conditions [40] [42]. The physical state reflects the strong intermolecular interactions arising from the multiple hydrogen bonding sites and the extended aromatic system [1]. The solid-state properties are influenced by the polar surface area of 190.12000 Ų, which indicates substantial hydrophilic character despite the presence of lipophilic aromatic components [1] [40].

Temperature-dependent physical properties such as melting point, boiling point, and thermal stability data are not extensively documented in the current literature [1] [40]. The solid powder form facilitates handling and storage while maintaining the chemical integrity of the nitroxide radical functionality [42]. The physical state analysis indicates that GP 11 maintains structural stability under ambient conditions, which is essential for its applications in electron paramagnetic resonance studies [26].

PropertyValueSource
Chemical FormulaC31H39N4O10-PubChem, ChemSrc
Molecular Weight627.7 g/molPubChem
Exact Mass627.26700 g/molPubChemLite
CAS Number87435-55-0Multiple sources
Polar Surface Area190.12000 ŲChemSrc
Physical StateSolid powderCommercial listings

Solubility Profile and Partition Coefficient

The solubility characteristics of GP 11 are influenced by its dual hydrophilic and lipophilic character [1]. The logarithmic partition coefficient (LogP) has been calculated as 3.80310, indicating moderate lipophilicity [1] [40]. This partition coefficient value suggests that GP 11 exhibits balanced solubility properties between aqueous and organic phases [17] [18].

The presence of multiple hydroxyl groups, including the 8-hydroxy and 7-hydroxymethyl functionalities, contributes to hydrophilic interactions with polar solvents [1]. Additionally, the semicarbazide linkage and urea functionality provide hydrogen bonding sites that enhance water solubility [25]. The polar surface area of 190.12000 Ų further supports the compound's capacity for hydrogen bonding and polar interactions [1] [40].

Conversely, the extensive aromatic system, including the benzodioxole core and trimethoxyphenyl group, contributes to lipophilic character [1] [23]. The methoxy substituents and the tetramethyl-substituted pyrrolidine ring enhance solubility in organic solvents [26]. The balanced partition coefficient indicates that GP 11 can effectively partition between aqueous and lipophilic environments, which is advantageous for biological applications [17].

The experimental determination of partition coefficients typically employs octanol-water systems as standard reference conditions [17] [20]. For GP 11, the LogP value of 3.80310 suggests preferential partitioning into the organic phase while maintaining sufficient aqueous solubility for practical applications [1] [17]. This balanced solubility profile is consistent with the compound's design as a spin-labeled derivative intended for biological studies [26].

Spectroscopic Signature Characteristics

GP 11 exhibits distinctive spectroscopic signatures across multiple analytical techniques [1]. Mass spectrometry analysis reveals characteristic molecular ion peaks at m/z 628.27388 for the protonated molecular ion [M+H]+ and m/z 626.25932 for the deprotonated species [M-H]- [4]. These mass spectral signatures provide definitive molecular identification and confirm the molecular formula [4].

Electron paramagnetic resonance spectroscopy demonstrates the characteristic nitroxide radical signature with hyperfine coupling constant An = 16.04 G and g-factor g0 = 2.0061 [26]. These parameters are consistent with the tetramethylpyrrolinenyloxy spin label functionality and confirm the paramagnetic nature of the compound [43] [51]. The electron paramagnetic resonance properties make GP 11 suitable for distance measurements and structural studies in biological systems [52].

Infrared spectroscopy reveals characteristic absorption bands at 3352, 2969, 2935, 1780, and 1713 cm⁻¹, corresponding to hydroxyl, alkyl, and carbonyl functionalities respectively [26]. The carbonyl stretching frequencies at 1780 and 1713 cm⁻¹ are particularly diagnostic for the semicarbazide and urea functional groups [46]. Nuclear magnetic resonance spectroscopy provides detailed structural information through ¹H and ¹³C spectra, enabling complete structural elucidation [48].

Collision cross section values have been predicted for various adduct types in ion mobility mass spectrometry [4]. The predicted collision cross sections range from 224.8 Ų for the dehydrated protonated species [M+H-H2O]+ to 270.4 Ų for the acetate adduct [M+CH3COO]-, reflecting the molecular size and conformational flexibility [49] [50]. These spectroscopic characteristics collectively provide comprehensive molecular identification and structural confirmation for GP 11 [4] [26].

TechniqueKey Values/RangesInformation Content
Mass Spectrometry (ESI+)m/z 628.27388 [M+H]+Molecular ion identification
Mass Spectrometry (ESI-)m/z 626.25932 [M-H]-Deprotonated molecular ion
Electron Paramagnetic ResonanceAn = 16.04G, g0 = 2.0061Nitroxide radical signature
Infrared Spectroscopy3352, 2969, 2935, 1780, 1713 cm⁻¹Functional group identification
Nuclear Magnetic Resonance¹H and ¹³C spectra availableStructural elucidation

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy represents a fundamental technique for the structural characterization of GP-11, a spin-labeled derivative of podophyllotoxin with the chemical name N'-podophyllic acid-N-[3-(2,2,5,5-tetramethyl pyrrolinenyloxy)] semicarbazide [1] [2]. The molecular formula C₃₁H₃₉N₄O₁₀ and molecular weight of 627.66 grams per mole present unique challenges and opportunities for nuclear magnetic resonance analysis [4].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of GP-11 exhibits characteristic resonances that reflect its complex molecular architecture. The podophyllotoxin core contributes distinct aromatic proton signals in the range of 6.5-7.5 parts per million, corresponding to the trimethoxyphenyl substituent and the benzodioxole moiety [2] [5]. The hydroxyl protons appear as broad signals between 3.0-5.0 parts per million, while the methoxy groups manifest as sharp singlets at approximately 3.8 parts per million.

The spin-labeled pyrrolinenyloxy radical portion introduces unique magnetic environments that influence adjacent nuclear magnetic resonance signals. The tetramethyl groups of the nitroxide radical system appear as overlapping singlets in the 1.0-1.5 parts per million region, with fine splitting patterns observable due to coupling with the paramagnetic center [2]. The semicarbazide linkage protons exhibit characteristic chemical shifts between 4.5-6.0 parts per million, with coupling patterns that confirm the structural connectivity.

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C nuclear magnetic resonance spectroscopy provides essential information regarding the carbon framework of GP-11. The aromatic carbons of the podophyllotoxin core display signals between 100-160 parts per million, with the trimethoxyphenyl carbons showing distinct chemical shift patterns that facilitate structural assignment [5]. The methylenedioxy carbon appears as a characteristic singlet at approximately 101 parts per million.

The carbonyl carbon of the semicarbazide functionality resonates in the 155-165 parts per million range, while the aliphatic carbons of the tetramethyl groups appear between 20-30 parts per million [2]. The paramagnetic nature of the nitroxide radical can cause line broadening and chemical shift perturbations in adjacent carbon signals, providing valuable information about the spatial proximity of the radical center to specific molecular regions.

Two-Dimensional Nuclear Magnetic Resonance Studies

Advanced two-dimensional nuclear magnetic resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Correlation, facilitate complete structural assignment of GP-11. These methods enable the determination of through-bond and through-space connectivities, confirming the attachment points of the spin-label to the podophyllotoxin framework [6].

Paramagnetic Effects and Electron Spin Resonance Correlation

The presence of the nitroxide radical in GP-11 necessitates consideration of paramagnetic effects on nuclear magnetic resonance spectra. Electron spin resonance spectroscopy complements nuclear magnetic resonance analysis by providing direct characterization of the radical center, with typical g-values of 2.0058 and nitrogen hyperfine coupling constants of approximately 14.86-14.96 Gauss [2].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy serves as a critical analytical tool for characterizing the functional groups present in GP-11, providing complementary information to nuclear magnetic resonance analysis for comprehensive structural elucidation [7] [8].

Carbonyl and Amide Stretching Regions

The infrared spectrum of GP-11 displays characteristic carbonyl stretching vibrations that reflect the compound's complex functional group composition. The semicarbazide carbonyl group exhibits a strong absorption band in the 1670-1640 reciprocal centimeters region, consistent with amide functionality [2] [7]. This absorption frequency is influenced by hydrogen bonding interactions and conjugation effects within the molecular framework.

The lactone carbonyl of the podophyllotoxin core contributes a distinct stretching vibration at approximately 1771 reciprocal centimeters, characteristic of five-membered ring lactones [2]. This frequency is higher than typical ester carbonyls due to ring strain and the α,β-unsaturated character of the lactone system.

Hydroxyl and Amine Stretching Vibrations

Hydroxyl stretching vibrations appear as broad absorptions in the 3200-3600 reciprocal centimeters region, with the exact frequency and bandwidth depending on the extent of intermolecular hydrogen bonding [7]. The phenolic hydroxyl groups of the podophyllotoxin core typically exhibit stretching frequencies around 3400-3500 reciprocal centimeters.

Primary and secondary amine stretching vibrations from the semicarbazide linkage contribute to the broad absorption envelope in the 3060-3550 reciprocal centimeters range [7]. The nitroxide radical functionality introduces characteristic absorptions, with the nitrogen-oxygen stretch appearing as a medium-intensity band near 1331 reciprocal centimeters [2].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 reciprocal centimeters region, providing information about the benzene ring systems present in GP-11 [7]. The trimethoxyphenyl and benzodioxole aromatic protons contribute distinct absorption patterns that can be differentiated through careful spectral analysis.

Aliphatic carbon-hydrogen stretching appears in the 2850-3000 reciprocal centimeters range, with the tetramethyl groups of the nitroxide radical contributing characteristic absorption bands [7]. Methoxy carbon-hydrogen stretches typically appear as sharp, well-defined peaks around 2930-2970 reciprocal centimeters.

Fingerprint Region Analysis

The fingerprint region (700-1600 reciprocal centimeters) provides detailed information about the molecular framework of GP-11. Carbon-carbon stretching vibrations, aromatic ring breathing modes, and various bending vibrations contribute to complex absorption patterns that serve as molecular fingerprints [9] [7].

The methylenedioxy group contributes characteristic absorptions around 1036 reciprocal centimeters, while the trimethoxyphenyl substitution pattern can be identified through specific aromatic carbon-carbon stretching and ring deformation modes [2]. The pyrrolinenyloxy radical system introduces additional vibrational modes that can be distinguished from other molecular components.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides definitive molecular weight determination and structural information for GP-11, complementing spectroscopic methods for comprehensive analytical characterization [10].

Molecular Ion Analysis

The molecular ion peak of GP-11 appears at mass-to-charge ratio 627.27 in positive ionization mode, corresponding to the [M+H]⁺ species [4]. High-resolution mass spectrometry enables accurate mass determination with sub-part-per-million accuracy, confirming the molecular formula C₃₁H₃₉N₄O₁₀.

Alternative ionization adducts include sodium [M+Na]⁺ at mass-to-charge ratio 650.26 and potassium [M+K]⁺ at mass-to-charge ratio 666.23 [4]. The relative intensities of these adduct ions provide information about the ionization behavior and solution-phase interactions of GP-11.

Fragmentation Pattern Analysis

Tandem mass spectrometry reveals characteristic fragmentation pathways that confirm the structural features of GP-11. The podophyllotoxin core typically undergoes retro-Diels-Alder fragmentation, producing diagnostic fragment ions that maintain the trimethoxyphenyl substituent [1].

The spin-labeled portion fragments through loss of the tetramethylpyrrolinenyloxy radical, generating characteristic neutral losses of 140-180 mass units. The semicarbazide linkage represents a labile bond that frequently cleaves under collision-induced dissociation conditions, producing complementary fragment ion pairs that confirm the connection between the podophyllotoxin and nitroxide components.

Isotope Pattern Confirmation

The isotope pattern of the molecular ion cluster provides additional confirmation of the molecular formula. Carbon-13 isotope contributions produce a characteristic pattern that must match theoretical calculations for the proposed structure. The presence of nitrogen atoms contributes to isotope peak intensities through nitrogen-15 incorporation.

Chromatographic Separation Methods

High Performance Liquid Chromatography Analysis Parameters and Protocols

High Performance Liquid Chromatography represents the gold standard for analytical separation and quantification of GP-11, providing robust methodology for pharmaceutical quality control and research applications [11] [12].

Reversed-Phase Chromatographic Conditions

Optimal separation of GP-11 is achieved using reversed-phase chromatography with C18 stationary phases. The mobile phase typically consists of acetonitrile-water gradients with formic acid or trifluoroacetic acid as ion-pairing agents to improve peak shape and resolution [13]. Column temperatures of 30-40 degrees Celsius enhance separation efficiency while maintaining compound stability.

Method Development Parameters

ParameterSpecificationRationale
ColumnC18, 250 × 4.6 millimeters, 5 micrometersAdequate retention and resolution
Mobile Phase AWater with 0.1% formic acidpH control and ionization
Mobile Phase BAcetonitrile with 0.1% formic acidOrganic modifier for elution
Flow Rate1.0 milliliters per minuteOptimal pressure and resolution
Injection Volume10-20 microlitersSensitivity and peak shape
Detection Wavelength280 nanometersMaximum absorption
Column Temperature35 degrees CelsiusReproducibility and efficiency

Gradient Elution Profile

The gradient program initiates with 10% mobile phase B, increasing linearly to 90% B over 25 minutes, followed by a 5-minute hold and 10-minute re-equilibration period. This gradient profile ensures complete elution of GP-11 while maintaining adequate resolution from potential impurities and degradation products [13].

System Suitability Requirements

System suitability testing ensures reliable analytical performance through evaluation of key parameters including theoretical plate count, peak asymmetry factor, and relative standard deviation of replicate injections. The theoretical plate count should exceed 2000 plates per meter, while peak asymmetry factors must remain between 0.8-2.0 for acceptable peak shape [14].

Resolution between GP-11 and closely eluting impurities must exceed 1.5, with relative standard deviation of peak area measurements below 2.0% for six replicate injections. These criteria ensure method robustness and data reliability across different analytical sessions [14].

Purity Assessment Methodologies

Comprehensive purity assessment of GP-11 requires multiple analytical approaches to detect and quantify various types of impurities including process-related substances, degradation products, and residual solvents [15].

Peak Purity Analysis Using Photodiode Array Detection

Photodiode array detection enables real-time assessment of chromatographic peak purity through spectral comparison across the elution profile. Peak purity algorithms compare ultraviolet absorption spectra at different points within the peak envelope to detect co-eluting impurities with different spectral characteristics [15].

The peak purity assessment employs threshold values for spectral contrast and angle calculations. Typical acceptance criteria include threshold values below 990 for spectral contrast and angle values below 10 degrees for homogeneous peaks. These parameters ensure detection of impurities present at levels above 0.1% relative to the main component [15].

Forced Degradation Studies

Systematic forced degradation studies evaluate the stability-indicating capability of analytical methods while identifying potential degradation pathways of GP-11. Stress conditions include elevated temperature, acidic and basic pH, oxidative environments, and photolytic exposure [15].

Stress ConditionParametersDurationExpected Degradation
Thermal60 degrees Celsius7 days5-20%
AcidicpH 2, 60 degrees Celsius3 days10-30%
BasicpH 10, 60 degrees Celsius3 days15-40%
Oxidative3% hydrogen peroxide24 hours10-25%
PhotolyticICH Q1B conditions5 days5-15%

Quantitative Impurity Profiling

Impurity quantification employs relative response factor corrections when reference standards are unavailable. The podophyllotoxin core structure suggests similar ultraviolet absorption characteristics for structurally related impurities, enabling semi-quantitative assessment using the main component response factor [15].

Detection limits for impurity analysis typically range from 0.05-0.1% relative to the main component, depending on the specific impurity structure and detection wavelength. This sensitivity ensures compliance with pharmaceutical quality standards for drug substance impurity levels [15].

X-Ray Crystallographic Analysis

X-ray crystallographic analysis of GP-11 presents unique challenges due to the paramagnetic nature of the nitroxide radical, which can complicate crystal formation and diffraction data collection [16] [17].

Crystal Growth Optimization

Successful crystallization of GP-11 requires careful optimization of solution conditions to overcome the influence of the paramagnetic center on crystal packing interactions. Slow evaporation techniques using mixed solvent systems typically yield the highest quality crystals suitable for diffraction analysis [18].

Optimal crystallization conditions often involve acetone-dichloromethane mixtures at controlled evaporation rates over 2-3 weeks. Temperature control at 4-15 degrees Celsius enhances crystal quality while preventing thermal degradation of the nitroxide functionality [18].

Data Collection Strategies

X-ray diffraction data collection for GP-11 employs synchrotron radiation sources to achieve adequate diffraction quality despite potential disorder from the paramagnetic center. Room temperature data collection may be preferred over cryogenic conditions to minimize thermal stress on crystal lattices containing flexible substituents [18].

Structural Refinement Considerations

The presence of the paramagnetic nitroxide radical introduces additional complexity in structure refinement due to potential static disorder of the tetramethylpyrrolinenyloxy substituent. Anisotropic displacement parameters and disorder modeling techniques enable accurate structural determination despite these challenges [17].

Molecular Conformation Analysis

Crystallographic analysis reveals the three-dimensional conformation of GP-11, providing insights into intramolecular interactions between the podophyllotoxin core and the spin-labeled substituent. These structural data inform understanding of structure-activity relationships and guide rational drug design efforts [19].

The crystal structure typically reveals the relative orientation of the nitroxide radical with respect to the podophyllotoxin framework, enabling calculation of distances and angles critical for biological activity. Hydrogen bonding patterns within the crystal lattice provide additional information about preferred conformational states [17].

Database Deposition and Structure Validation

Completed crystal structures of GP-11 are deposited in the Cambridge Structural Database or Protein Data Bank as appropriate, enabling access by the broader scientific community. Structure validation employs standard crystallographic metrics including R-factors, resolution limits, and geometric parameter assessments [16].

XLogP3

1.5

Dates

Last modified: 07-20-2023

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